molecular formula C9H7N3O4 B1334350 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione CAS No. 90323-30-1

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione

Cat. No. B1334350
CAS RN: 90323-30-1
M. Wt: 221.17 g/mol
InChI Key: IYLOMHHYFYUDKZ-UHFFFAOYSA-N
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Description

The compound of interest, 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione, is a derivative of quinoxaline-2,3-dione, which is a scaffold for various pharmacologically active compounds. The quinoxaline derivatives have been extensively studied for their potential as antagonists for the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in numerous neurological disorders and conditions .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those with a nitro group and methyl substitution, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, the synthesis of 6-methyl-1,4-dihydroquinoxaline-2,3-dione was achieved by the condensation of 4-methyl-o-phenylenediamine with oxalic acid in hydrochloric acid solution . Alkylation reactions can further modify these compounds to produce a range of alkylated products . Electrochemical synthesis methods have also been employed, as demonstrated by the synthesis of a related compound, 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, through the electrooxidation of catechol .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by spectroscopic techniques such as IR, NMR (both 1D and 2D), and X-ray diffraction. These techniques provide detailed information about the arrangement of atoms and the electronic environment within the molecule. For example, X-ray analysis of 6-nitroquinazoline-2,4(1H,3H)-dione, a compound structurally related to 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione, revealed the presence of strong intermolecular hydrogen bonds forming a centrosymmetric ring, which contributes to the stability of the crystal structure .

Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions that are influenced by their substituents. The presence of electron-withdrawing groups such as nitro can affect the reactivity of the compound. For instance, the nitro group in the 5-position of quinoxaline-2,3-diones is crucial for the antagonistic activity at the NMDA receptor glycine site, and its replacement or removal significantly alters the compound's potency . The alkylation reactions mentioned earlier also demonstrate the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and biological activity, are closely related to their molecular structure. The lipophilicity of these compounds, often expressed as the log P value, is an important factor in determining their bioavailability. For example, alkyl-substituted quinoxalines with lower log P values tend to be more bioavailable . The hydrogen bonding capabilities, as seen in the crystal packing of related compounds, also influence the solubility and melting points .

Scientific Research Applications

Molecular Structure and Properties

The compound 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione, related to 6-methylquinoxaline-2,3(1H,4H)-dione, exhibits interesting molecular properties. In a study by Zouitini et al. (2017), the focus was on the crystallization and molecular structure of a related compound. The 6-methylquinoxaline-2,3(1H,4H)-dione unit was found to be essentially planar, with the pyridin-2-yl rings inclined and pointing away from the quinoxaline ring system. This study highlights the three-dimensional network structure formed by weak interactions in the crystal, providing insight into the molecular properties of related quinoxaline derivatives (Zouitini et al., 2017).

Chemosensory Applications

Quinoxaline derivatives have been explored for their potential as chemosensors. Shao et al. (2009) designed and synthesized a simple colorimetric and fluorescent anion chemosensor based on 6-nitro-1,4-dihydroquinoxaline-2,3-dione. This compound demonstrated significant changes in fluorescence emission intensity in the presence of strong basic anions, accompanied by a dramatic color change. This study provides a foundation for the use of quinoxaline derivatives in the detection of biologically important anions (Shao et al., 2009).

Antimicrobial Research

Quinoxaline derivatives have been synthesized and tested for antimicrobial properties. Janati et al. (2021) focused on synthesizing various quinoxaline-2,3-diones, including 6 nitroquinoxaline-2,3(1H, 4H)-dione, and evaluating their antibacterial effects. The study revealed varying degrees of minimum inhibitory concentrations (MICs) against bacterial strains, indicating the potential of these compounds in antimicrobial research (Janati et al., 2021).

Neuroscientific Studies

In neuroscience, quinoxaline derivatives have been used to study neurotransmitter receptors. For instance, research by Neuman et al. (1988) explored the effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) on excitatory postsynaptic potentials in the hippocampus. CNQX was found to block excitatory postsynaptic potential (EPSP) transmission, suggesting its usefulness in studying excitatory amino acid-mediated synaptic transmission (Neuman et al., 1988).

Corrosion Inhibition Research

Quinoxaline derivatives have also been investigated for their corrosion inhibition properties. A comparative study by Janati et al. (2020) examined 1,4-diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione for its efficacy in preventing corrosion on mild steel in acidic solutions. The study demonstrated significant corrosion inhibition, revealing the potential of these compounds in industrial applications (Janati et al., 2020).

properties

IUPAC Name

4-methyl-7-nitro-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)10-8(13)9(11)14/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLOMHHYFYUDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396591
Record name 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione

CAS RN

90323-30-1
Record name 1-Methyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.0 g (5.9 mmol) 2-amino-4-nitro-N-methylaniline and 1.5 g (11.9 mmol) oxalic acid dihydrate in 50 ml 4N hydrochloric acid was refluxed for 3 h. After cooling to 25° C., the precipitate was filtered off and washed with water. The crude product was recrystallized (dimethylformamide-water) to give 1.0 g (78%) of 1-methyl-6-nitroquinoxaline-2.3-(1H,4H)-dione. M.p. 356° C. NMR (DMSO-d6): 12.2 (1H, broad s), 7.9 (1H, d), 7.8 (1H, s), 7.4 (1H, d), 3.47 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CE Theodore, AM Anusuya, G Sivaiah, R Jain… - Journal of Molecular …, 2023 - Elsevier
Based on a multitarget-directed drug design technique, a series of new quinoxalinone-based pyrazole derivatives (4a-h) were designed and synthesized. The potency of newly …
Number of citations: 1 www.sciencedirect.com

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